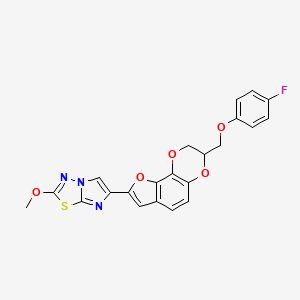

PAR4 antagonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H16FN3O5S |

|---|---|

Molecular Weight |

453.4 g/mol |

IUPAC Name |

6-[3-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)29-11-15(30-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |

InChI Key |

VJSADDJHZGKMFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OC(CO5)COC6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of PAR4 in Platelet-Mediated Thrombosis

An In-depth Technical Guide on the Core Mechanism of Action of PAR4 Antagonists in Platelets

Audience: Researchers, scientists, and drug development professionals.

Thrombin is the most potent physiological activator of platelets and plays a central role in hemostasis and the pathological development of thrombosis.[1][2] Human platelets express two G-protein coupled receptors (GPCRs) for thrombin: Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4).[3][4] Both are activated via a unique proteolytic mechanism where thrombin cleaves the N-terminal exodomain, revealing a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[5]

While both receptors are activated by thrombin, they exhibit distinct signaling kinetics and physiological roles. PAR1, a high-affinity receptor, is responsible for the initial, rapid platelet response to low concentrations of thrombin. In contrast, PAR4 has a lower affinity for thrombin and requires higher concentrations for activation, leading to a slower but more sustained signaling response. This prolonged PAR4-mediated signaling is crucial for the later stages of thrombus consolidation and stabilization.

The distinct role of PAR4 in sustaining pro-thrombotic signals has made it an attractive target for novel antiplatelet therapies. The therapeutic hypothesis is that selective antagonism of PAR4 could inhibit occlusive thrombus formation while preserving the initial, PAR1-mediated hemostatic functions, potentially offering a wider therapeutic window with a reduced risk of bleeding compared to broader antiplatelet agents. This guide provides a detailed overview of the PAR4 signaling mechanism in platelets and the mode of action by which its antagonists function.

PAR4 Activation and Signaling Pathway

The activation of PAR4 by thrombin initiates a cascade of intracellular events culminating in platelet activation, aggregation, and procoagulant activity.

2.1 Receptor Cleavage and G-Protein Coupling Upon binding of thrombin to PAR4, the receptor's N-terminal sequence is cleaved, exposing the tethered ligand (sequence AYPGKF-NH2 in humans). This ligand binds intramolecularly to the receptor's second extracellular loop, triggering a conformational change that activates coupled heterotrimeric G-proteins, primarily Gq and G12/13.

2.2 Downstream Signaling Cascades

-

Gq Pathway: Activated Gq stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's calcium store), inducing a rapid and sustained release of intracellular calcium (Ca2+). DAG, along with the elevated cytosolic Ca2+, activates protein kinase C (PKC), which phosphorylates numerous downstream targets to promote granule secretion and integrin activation.

-

G12/13 Pathway: Activation of G12/13 engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Active RhoA stimulates Rho kinase, which is primarily responsible for mediating platelet shape change.

2.3 Functional Platelet Responses The culmination of these signaling pathways results in:

-

Shape Change: A rapid transformation from a discoid to a spherical shape with extended pseudopods.

-

Granule Secretion: The release of pro-thrombotic and inflammatory mediators from dense granules (e.g., ADP, ATP, serotonin) and alpha granules (e.g., P-selectin, Factor V).

-

Integrin αIIbβ3 Activation: A conformational change in the most abundant platelet surface receptor, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation.

-

Procoagulant Activity: Exposure of phosphatidylserine on the platelet surface, providing a catalytic surface for the assembly of coagulation factor complexes and further thrombin generation.

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ashpublications.org [ashpublications.org]

The Role of Protease-Activated Receptor 4 (PAR4) in Thrombin-Mediated Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombin is the most potent activator of platelets, playing a crucial role in both hemostasis and thrombosis. Human platelets express two G protein-coupled receptors for thrombin: Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4). While PAR1 mediates the initial, rapid response to low thrombin concentrations, PAR4 is responsible for a more sustained and prolonged signaling cascade at higher thrombin concentrations, contributing significantly to thrombus stability. This technical guide provides an in-depth examination of the role of PAR4 in thrombin-mediated platelet activation, detailing its signaling pathways, key experimental methodologies for its study, and a summary of quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of thrombosis and the development of novel antiplatelet therapies.

Introduction

Platelet activation is a critical physiological process that ensures hemostasis at sites of vascular injury. However, dysregulated platelet activation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. Thrombin, a serine protease generated at the site of injury, is a central mediator of platelet activation. It exerts its effects through the cleavage and activation of Protease-Activated Receptors (PARs). In humans, platelets express both PAR1 and PAR4.[1][2][3][4]

PAR1 is a high-affinity receptor that is activated by nanomolar concentrations of thrombin, leading to a rapid and transient platelet response.[5] In contrast, PAR4 is a lower-affinity receptor, requiring higher concentrations of thrombin for activation, which results in a slower but more sustained signaling output. This dual-receptor system allows for a graded and controlled platelet response to varying levels of thrombin. The sustained signaling from PAR4 is thought to be crucial for the stabilization of thrombi.

Given its distinct role in promoting thrombus stability, PAR4 has emerged as a promising target for the development of novel antiplatelet agents that may offer a reduced bleeding risk compared to existing therapies. This guide will delve into the molecular mechanisms of PAR4 activation and signaling, provide detailed protocols for key experimental assays, and present a consolidated view of the quantitative data that underpins our current understanding of PAR4's function in platelets.

PAR4 Activation and Signaling Pathway

The activation of PAR4 by thrombin is an irreversible proteolytic process. Thrombin cleaves the N-terminal exodomain of the PAR4 receptor, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the second extracellular loop of the receptor, inducing a conformational change that triggers intracellular signaling cascades.

G-Protein Coupling and Downstream Effectors

Upon activation, PAR4 couples primarily to two families of heterotrimeric G proteins: Gq and G12/13.

-

Gq Pathway: The activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (an internal calcium store), leading to a significant increase in intracellular calcium concentration ([Ca2+]i). DAG, in conjunction with elevated [Ca2+]i, activates protein kinase C (PKC).

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which plays a critical role in platelet shape change and granule secretion.

Key Signaling Events

The activation of these G-protein pathways initiates a series of downstream events that culminate in platelet activation:

-

Calcium Mobilization: The PAR4-mediated increase in intracellular calcium is a critical signaling event that is more sustained compared to the transient calcium spike induced by PAR1. This sustained calcium signal is essential for the activation of various downstream effectors.

-

Platelet Shape Change: The activation of the G12/13-RhoA-ROCK pathway leads to the reorganization of the actin cytoskeleton, causing the platelet to change from its discoid resting shape to a spherical form with filopodia and lamellipodia.

-

Granule Secretion: PAR4 activation triggers the release of bioactive molecules from both dense granules (containing ADP, ATP, and serotonin) and α-granules (containing adhesion molecules like P-selectin and fibrinogen). The release of these secondary agonists, particularly ADP, amplifies the platelet activation signal through an autocrine and paracrine feedback loop by activating P2Y12 receptors.

-

Integrin αIIbβ3 Activation: Inside-out signaling pathways initiated by PAR4 activation lead to a conformational change in the integrin αIIbβ3, increasing its affinity for fibrinogen. This "activation" of αIIbβ3 is a final common pathway for platelet aggregation.

-

Procoagulant Activity: PAR4 stimulation promotes the exposure of phosphatidylserine on the platelet surface, providing a catalytic surface for the assembly of coagulation factor complexes and enhancing thrombin generation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PAR4-mediated platelet activation.

Table 1: Potency of PAR4 Activating Peptides (APs) in Platelet Aggregation

| Agonist | EC50 (µM) | Reference |

| GYPGQV | ~1000 | |

| AYPGKF | 56 | |

| A-Phe(4-F)-PGWLVKNG | 3.4 |

Table 2: Comparison of PAR1- and PAR4-Mediated Platelet Responses

| Parameter | PAR1-AP (SFLLRN) | PAR4-AP (AYPGKF) | Thrombin | Reference |

| Platelet Aggregation | ||||

| EC50 (fibrinogen binding) | 8.38 µM | 130 µM | ||

| Calcium Mobilization | ||||

| Peak [Ca2+]i | Rapid, transient spike | Slower, sustained elevation | Biphasic | |

| Granule Secretion | ||||

| ATP Release (Peak) | ~33% of thrombin response | 100% | ||

| Time to half-max ATP release | ~3-fold longer than control | |||

| P-selectin Expression (MFI) | 3.1 ± 0.7 | 3.1 ± 1.2 | ||

| Procoagulant Activity | ||||

| Microparticle Release (fold increase) | 4.3 ± 0.3 | 10.3 ± 0.0 | ||

| Peak Thrombin Generation (nM) | 32.0 ± 5.5 | 48.7 ± 7.9 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PAR4 in platelet activation.

Preparation of Washed Human Platelets

Objective: To obtain a suspension of platelets free from plasma proteins and other blood cells.

Materials:

-

Human whole blood

-

Acid-Citrate-Dextrose (ACD) solution (2.5% trisodium citrate, 1.5% citric acid, 2% D-glucose)

-

HEPES-Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 12 mM NaHCO3, 10 mM HEPES, pH 7.4)

-

Prostaglandin E1 (PGE1) stock solution (1 µM in ethanol)

-

Apyrase (Grade VII, from potato)

Procedure:

-

Collect human venous blood into tubes containing ACD anticoagulant (1 volume of ACD to 6 volumes of blood).

-

Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in HEPES-Tyrode's buffer containing 1 µM PGE1 and 0.02 U/mL apyrase.

-

Wash the platelets by centrifuging at 800 x g for 15 minutes.

-

Resuspend the final platelet pellet in HEPES-Tyrode's buffer to the desired concentration (typically 2-3 x 10^8 platelets/mL).

-

Allow the platelets to rest at 37°C for at least 30 minutes before conducting experiments.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure platelet aggregation in response to agonists by monitoring changes in light transmission through a platelet suspension.

Materials:

-

Washed human platelets (2.5 x 10^8/mL)

-

Platelet-poor plasma (PPP) or HEPES-Tyrode's buffer

-

PAR4 agonist (e.g., AYPGKF or A-Phe(4-F)-PGWLVKNG)

-

Light Transmission Aggregometer

Procedure:

-

Calibrate the aggregometer with PPP (or buffer) to set 100% light transmission and with the washed platelet suspension to set 0% transmission.

-

Pipette 450 µL of the washed platelet suspension into a siliconized glass cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow the platelets to equilibrate for 2 minutes with stirring (900-1200 rpm).

-

Add 50 µL of the PAR4 agonist at the desired concentration to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes. Aggregation is quantified as the maximum percentage change in light transmission.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to PAR4 activation using a fluorescent calcium indicator.

Materials:

-

Washed human platelets (1 x 10^8/mL)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-Tyrode's buffer with 1 mM CaCl2

-

PAR4 agonist

-

Fluorometer or flow cytometer capable of ratiometric measurement

Procedure:

-

Incubate washed platelets with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the platelets twice with HEPES-Tyrode's buffer to remove extracellular dye.

-

Resuspend the Fura-2-loaded platelets in HEPES-Tyrode's buffer containing 1 mM CaCl2.

-

Place the platelet suspension in a cuvette with stirring in a fluorometer maintained at 37°C.

-

Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add the PAR4 agonist and continue recording the fluorescence ratio to monitor the change in intracellular calcium concentration.

-

Calibrate the fluorescence signal at the end of each experiment using digitonin (to obtain Fmax) followed by EGTA (to obtain Fmin).

Flow Cytometry for P-selectin Expression

Objective: To quantify the surface expression of P-selectin, a marker of α-granule secretion, on activated platelets.

Materials:

-

Washed human platelets or PRP

-

HEPES-Tyrode's buffer

-

PAR4 agonist

-

FITC- or PE-conjugated anti-CD62P (P-selectin) antibody

-

Isotype control antibody

-

Formaldehyde (1% in PBS)

-

Flow cytometer

Procedure:

-

Adjust the concentration of washed platelets or PRP to 1-2 x 10^7/mL in HEPES-Tyrode's buffer.

-

In separate tubes, add the platelet suspension.

-

Add the PAR4 agonist at the desired concentration and incubate for 10-15 minutes at room temperature. For the negative control, add buffer instead of agonist.

-

Add the anti-CD62P antibody or the isotype control antibody and incubate for 20 minutes at room temperature in the dark.

-

Stop the reaction and fix the platelets by adding an equal volume of 1% formaldehyde.

-

Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

Quantify P-selectin expression as the percentage of CD62P-positive platelets or the mean fluorescence intensity (MFI).

Immunoprecipitation and Western Blotting

Objective: To study the interaction of PAR4 with other proteins (e.g., P2Y12) or to analyze the phosphorylation status of downstream signaling molecules.

Materials:

-

Washed human platelets (1 x 10^9/mL)

-

PAR4 agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PAR4 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Primary antibodies for western blotting (e.g., anti-p-Akt, anti-total Akt, anti-P2Y12)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Procedure: Immunoprecipitation:

-

Stimulate washed platelets with the PAR4 agonist for the desired time at 37°C.

-

Lyse the platelets by adding ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant with protein A/G agarose beads for 1 hour.

-

Incubate the pre-cleared lysate with the anti-PAR4 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2 hours.

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

Western Blotting:

-

Separate the eluted proteins or total cell lysates by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

Role in Drug Development

The distinct signaling properties of PAR4, particularly its role in sustained platelet activation and thrombus stability, make it an attractive target for the development of novel antiplatelet therapies. The hypothesis is that inhibiting PAR4 could reduce pathological thrombosis with a lower risk of bleeding compared to agents that broadly inhibit platelet function or target PAR1.

Several PAR4 antagonists have been developed and are in various stages of preclinical and clinical evaluation. These include small molecules and monoclonal antibodies. The development of more potent and specific PAR4-activating peptides has also been crucial for the development of robust pharmacodynamic assays to evaluate the efficacy of these antagonists.

Conclusion

Protease-Activated Receptor 4 is a key player in thrombin-mediated platelet activation, responsible for the sustained signaling that contributes to thrombus growth and stability. Its unique mechanism of activation and downstream signaling pathways, which are distinct from those of PAR1, provide a nuanced understanding of how platelets respond to thrombin. The experimental protocols detailed in this guide offer a robust framework for investigating the multifaceted role of PAR4. As our understanding of PAR4 continues to evolve, it holds significant promise as a therapeutic target for the next generation of antiplatelet drugs, potentially offering a safer and more effective approach to the prevention and treatment of thrombotic diseases.

References

- 1. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]

- 3. Development and Characterization of Monoclonal Antibodies Against Protease Activated Receptor 4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 5. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

Protease-Activated Receptor 4 (PAR4) Signaling Pathways in Cardiovascular Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), has emerged as a critical player in the pathophysiology of cardiovascular diseases, particularly in thrombosis and atherosclerosis. Activated by proteases such as thrombin, PAR4 initiates intracellular signaling cascades that lead to platelet activation, aggregation, and pro-inflammatory responses. Unlike its counterpart, PAR1, which mediates a rapid and transient signal, PAR4 activation results in a slower, more sustained response, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of PAR4 signaling pathways, quantitative data on receptor and ligand interactions, and detailed experimental protocols for studying its function.

PAR4 Activation and Core Signaling Pathways

PAR4 is activated through proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and triggering a conformational change that initiates intracellular signaling. PAR4 primarily couples to two main G-protein families: Gq and G12/13, leading to the activation of distinct downstream effector pathways.

Gq-Mediated Signaling Cascade

Upon activation, PAR4 engages Gαq, which in turn activates phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical event in platelet activation, contributing to granule secretion and the activation of various calcium-dependent enzymes. DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, further amplifying the activation signal.

Caption: PAR4-Gq signaling pathway.

G12/13-Mediated Signaling Cascade

In parallel to Gq signaling, PAR4 activation also engages the G12/13 family of G-proteins.[1] Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[1] Activated RhoA is a central regulator of the actin cytoskeleton and promotes platelet shape change, a critical initial step in platelet aggregation. RhoA activates Rho-associated coiled-coil containing protein kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and actomyosin contraction.

Caption: PAR4-G12/13 signaling pathway.

Role of PAR4 in Cardiovascular Disease

Thrombosis

PAR4's sustained signaling is crucial for the stabilization of thrombi.[2] While PAR1 initiates a rapid but transient platelet response, PAR4 activation is required for the later stages of thrombus formation, including firm platelet aggregation and the generation of a stable clot.[2] Studies have shown that inhibition of PAR4 can significantly reduce thrombus formation in animal models.[3] Low concentrations of thrombin are sufficient to activate PAR1, whereas higher concentrations are required to cleave and activate PAR4.

Atherosclerosis

PAR4 is also implicated in the development and progression of atherosclerosis. PAR4 is expressed on various cells within atherosclerotic plaques, including endothelial cells, smooth muscle cells, and macrophages. PAR4 activation on endothelial cells can promote a pro-inflammatory and pro-thrombotic phenotype. Furthermore, PAR4-mediated platelet activation contributes to the inflammatory environment within the plaque and can trigger acute thrombotic events upon plaque rupture. Studies in mouse models have shown that PAR4 inhibition can reduce the development of atherosclerosis.

Quantitative Data on PAR4 Signaling

A comprehensive understanding of PAR4 signaling requires quantitative data on receptor expression, ligand binding affinities, and the potency of agonists and antagonists.

| Parameter | Value | Cell/System | Reference |

| Receptor Expression | |||

| PAR4 copies per human platelet | 539 ± 311 | Human Platelets | |

| PAR1:PAR4 ratio on human platelets | ~5:1 | Human Platelets | |

| Ligand Affinities (Kd) | |||

| BMS-986120 | 0.098 nM | HEK293T membranes | |

| Agonist Potency (EC50) | |||

| AYPGKF-NH2 (platelet aggregation) | 15 µM | In vitro | |

| AYPGKF-NH2 (platelet aggregation) | ~45 µM | Washed human platelets | |

| A-Phe(4-F)-PGWLVKNG (platelet aggregation) | 3.4 µM | Platelet-rich plasma | |

| Antagonist Potency (IC50) | |||

| BMS-986120 (γ-thrombin-induced platelet aggregation) | <10 nM | Human platelet-rich plasma | |

| BMS-986120 (PAR4-AP-induced Ca2+ mobilization) | 0.56 nM | HEK293 cells | |

| BMS-986120 (PAR4-AP-induced platelet aggregation) | 9.5 nM | Human blood | |

| BMS-986141 (PAR4-AP-induced platelet aggregation) | 2.2 nM | Human platelets | |

| BMS-986141 (PAR4 receptor binding) | 0.4 nM | N/A |

Key Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist.

Principle: Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

Methodology:

-

Blood Collection: Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

Assay Procedure:

-

Pre-warm the PRP samples to 37°C.

-

Place a cuvette with PRP into the aggregometer and establish a baseline reading.

-

Add the PAR4 agonist (e.g., AYPGKF-NH2) to the cuvette to initiate aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The extent of aggregation is typically expressed as the maximum percentage change in light transmission.

Caption: Workflow for Platelet Aggregation Assay.

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis in vivo.

Principle: Topical application of ferric chloride (FeCl3) to the carotid artery induces oxidative injury to the endothelium, leading to the formation of a platelet-rich thrombus.

Methodology:

-

Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) and surgically expose the common carotid artery.

-

Baseline Blood Flow Measurement: Place a flow probe around the artery to measure baseline blood flow.

-

Injury Induction:

-

Cut a small piece of filter paper (e.g., 1x2 mm).

-

Saturate the filter paper with a FeCl3 solution (e.g., 5-10%).

-

Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

-

Thrombus Formation Monitoring: Remove the filter paper and continuously monitor blood flow using the flow probe. The time to vessel occlusion is a key parameter.

-

Data Analysis: Record the time to stable occlusion (defined as blood flow < 10% of baseline for a specified duration).

Western Blot for PAR4 Detection

This technique is used to detect and quantify PAR4 protein expression in cell or tissue lysates.

Methodology:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running a defined amount of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PAR4.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection: Add an HRP substrate (e.g., ECL) to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensity for PAR4 and normalize it to a loading control (e.g., β-actin or GAPDH).

Conclusion

PAR4 signaling plays a pivotal and multifaceted role in the pathogenesis of cardiovascular diseases. Its sustained signaling activity, particularly in platelets, makes it a distinct and attractive therapeutic target for the prevention and treatment of thrombotic disorders. The development of specific PAR4 antagonists is a promising area of research with the potential to offer effective antiplatelet therapy with a favorable safety profile. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of PAR4 signaling and translating these findings into novel cardiovascular therapies.

References

The Discovery and Development of Novel PAR4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel Protease-Activated Receptor 4 (PAR4) inhibitors. It covers the core aspects of PAR4 as a therapeutic target, the signaling pathways involved, detailed experimental protocols for inhibitor characterization, and a summary of the pharmacological data for key compounds. This document is intended to be a valuable resource for researchers and professionals involved in the fields of thrombosis, hemostasis, and drug discovery.

Introduction: PAR4 as a Therapeutic Target

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.[1] In humans, platelets express two thrombin receptors: PAR1 and PAR4. While PAR1 is activated by low concentrations of thrombin and mediates a rapid, transient platelet response, PAR4 requires higher thrombin concentrations for activation and elicits a more sustained signaling cascade.[2][3] This prolonged signaling by PAR4 is crucial for the stabilization of thrombi.[2]

The distinct roles of PAR1 and PAR4 in platelet activation present a compelling therapeutic strategy. Selective inhibition of PAR4 could potentially reduce thrombosis with a lower risk of bleeding compared to broader antiplatelet agents or PAR1 antagonists, as the initial hemostatic response mediated by PAR1 would be preserved. This hypothesis has driven significant research into the discovery of potent and selective PAR4 inhibitors, with several compounds advancing into preclinical and clinical development.

The PAR4 Signaling Pathway

Activation of PAR4 by thrombin initiates intracellular signaling primarily through two G-protein pathways: Gq and G12/13.

-

Gq Pathway: The Gαq subunit activates phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), a key enzyme in platelet granule secretion and activation.

-

G12/13 Pathway: The Gα12/13 subunits activate Rho guanine nucleotide exchange factors (RhoGEFs), which then activate the small GTPase RhoA. Activated RhoA contributes to platelet shape change, an essential step in platelet aggregation.

The sustained signaling from PAR4 is thought to be critical for the late phase of platelet activation, leading to irreversible aggregation and thrombus stability.

Drug Discovery and Development Workflow

The discovery of novel PAR4 inhibitors typically follows a structured workflow common for GPCR drug development. This process begins with identifying and validating the target, followed by screening for initial hits, and then optimizing these hits into lead compounds with desirable pharmacological properties.

Quantitative Data for Key PAR4 Inhibitors

The following table summarizes the in vitro potency of several key PAR4 inhibitors that have been instrumental as research tools and, in some cases, as clinical candidates. The data is compiled from various publications and presented for comparative purposes.

| Compound | Target | Assay Type | Species | IC50 | Ki | Kd | Selectivity (vs. PAR1) | Reference(s) |

| BMS-986120 | PAR4 | Platelet Aggregation | Human | ~9.5 nM | - | 0.098 nM | High | |

| PAR4 | Platelet Aggregation | Monkey | ~2.1 nM | - | - | High | ||

| PAR4 | Ca²⁺ Mobilization (HEK293) | Human | 0.56 nM | - | - | High | ||

| YD-3 | PAR4 | Platelet Aggregation | Human | 0.13 µM (130 nM) | - | - | Selective | |

| PAR4 | Platelet Aggregation | Rabbit | 28.3 µM | - | - | - | ||

| ML354 | PAR4 | Platelet Aggregation | Human | 140 nM | - | - | ~70-fold vs PAR1 | |

| PAR1 | Platelet Aggregation | Human | ~10 µM | - | - | - |

Note: IC50, Ki, and Kd values can vary depending on the specific assay conditions, cell type, and agonist used. The provided data should be considered as representative values.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize PAR4 inhibitors.

In Vitro Assays

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following PAR4 activation.

Materials:

-

Human platelets or a cell line expressing human PAR4 (e.g., HEK293)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Assay buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution)

-

Pluronic F-127

-

Probenecid (optional)

-

PAR4 agonist (e.g., AYPGKF-NH₂)

-

Test compounds (PAR4 inhibitors)

-

Fluorescence microplate reader with dual-wavelength excitation capabilities

Protocol:

-

Cell Preparation:

-

For platelets: Prepare platelet-rich plasma (PRP) from whole blood collected in sodium citrate.

-

For cell lines: Culture cells to an appropriate confluency and harvest.

-

-

Dye Loading:

-

Resuspend cells in assay buffer.

-

Add Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (to aid dye solubilization) to the cell suspension.

-

Incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

-

(Optional) Include probenecid to inhibit dye extrusion.

-

-

Washing:

-

Centrifuge the cells to pellet them and remove the extracellular dye.

-

Resuspend the cell pellet in fresh assay buffer. Repeat the wash step at least once.

-

-

Assay Performance:

-

Aliquot the dye-loaded cell suspension into a 96-well or 384-well black, clear-bottom plate.

-

Add test compounds at various concentrations and incubate for a predetermined time.

-

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).

-

Add the PAR4 agonist to stimulate the cells and immediately begin recording the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence ratio (or concentration of intracellular Ca²⁺) in response to the agonist.

-

Plot the inhibition of the calcium response as a function of the test compound concentration to determine the IC50 value.

-

This assay measures the extent of platelet aggregation in response to an agonist, and the inhibitory effect of test compounds.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP) as a reference

-

PAR4 agonist (e.g., AYPGKF-NH₂) or thrombin (in the presence of a PAR1 inhibitor)

-

Test compounds

-

Light transmission aggregometer

Protocol:

-

PRP Preparation:

-

Collect whole blood into sodium citrate tubes.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

-

Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37°C in the aggregometer cuvettes with a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the test compound or vehicle to the PRP and incubate for a specified time.

-

Add the PAR4 agonist to initiate aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the percentage of inhibition of aggregation by the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50.

-

This method quantifies the expression of platelet surface markers that are upregulated upon activation, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (recognized by the PAC-1 antibody).

Materials:

-

Whole blood or PRP

-

PAR4 agonist

-

Test compounds

-

Fluorochrome-conjugated antibodies:

-

Anti-CD61 or Anti-CD41 (platelet-specific marker)

-

Anti-CD62P (P-selectin)

-

FITC-conjugated PAC-1

-

-

Fixative (e.g., paraformaldehyde)

-

Flow cytometer

Protocol:

-

Sample Preparation:

-

Dilute whole blood or PRP in a suitable buffer (e.g., Tyrode's buffer).

-

-

Incubation:

-

Aliquot the diluted blood/PRP into flow cytometry tubes.

-

Add the test compound and incubate.

-

Add the PAR4 agonist and the fluorescently labeled antibodies.

-

Incubate at room temperature in the dark for 15-20 minutes.

-

-

Fixation:

-

Add a fixative to stop the reaction and preserve the cells.

-

-

Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population using the platelet-specific marker (CD41/CD61).

-

Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1 binding in the platelet gate.

-

Calculate the inhibition of marker expression by the test compound.

-

In Vivo Models

This is a widely used model to evaluate the antithrombotic efficacy of compounds in vivo.

Animal Model: Mice are typically used.

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse.

-

Make a midline cervical incision to expose the common carotid artery.

-

-

Thrombosis Induction:

-

Place a small piece of filter paper saturated with FeCl₃ solution (typically 5-10%) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

The FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.

-

-

Monitoring and Endpoint:

-

Monitor blood flow in the artery using a Doppler flow probe.

-

The primary endpoint is the time to occlusion (the time from FeCl₃ application until blood flow ceases).

-

Alternatively, the thrombus can be excised and its weight measured at a specific time point after injury.

-

-

Drug Administration:

-

Test compounds are typically administered orally or intravenously at a set time before the induction of thrombosis.

-

Conclusion

The development of selective PAR4 inhibitors represents a promising new frontier in antithrombotic therapy. By targeting the sustained signaling phase of platelet activation, these agents have the potential to offer a more favorable safety profile with a reduced risk of bleeding compared to existing antiplatelet drugs. The in-depth understanding of PAR4 signaling and the availability of robust in vitro and in vivo assays are crucial for the continued discovery and optimization of novel PAR4 antagonists. This technical guide provides a comprehensive resource to aid researchers and drug developers in this exciting and important field.

References

PAR4: A Promising Therapeutic Target for Arterial Thrombosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Arterial thrombosis, the formation of a blood clot within an artery, is the primary underlying cause of major adverse cardiovascular events such as myocardial infarction and ischemic stroke. Platelet activation and aggregation are central to this pathological process. Protease-activated receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets, has emerged as a compelling therapeutic target for the development of novel antiplatelet agents. Activated by thrombin, PAR4 mediates sustained platelet activation and procoagulant activity, which are critical for thrombus stabilization and growth. Unlike the more rapidly acting PAR1, selective inhibition of PAR4 offers the potential for a wider therapeutic window, effectively reducing thrombotic risk while potentially minimizing bleeding complications. This technical guide provides a comprehensive overview of PAR4's role in arterial thrombosis, its signaling pathways, preclinical and clinical evidence supporting its therapeutic targeting, and detailed experimental protocols for its investigation.

Introduction: The Role of PAR4 in Arterial Thrombosis

Thrombin is the most potent activator of platelets and plays a crucial role in both hemostasis and thrombosis.[1][2][3] It exerts its effects on human platelets primarily through the activation of two protease-activated receptors (PARs): PAR1 and PAR4.[4][5] Both receptors are activated via proteolytic cleavage of their N-terminal domain by thrombin, which unmasks a tethered ligand that binds to and activates the receptor.

While both PAR1 and PAR4 are activated by thrombin, they exhibit distinct signaling kinetics and functional roles. PAR1, a high-affinity receptor for thrombin, mediates a rapid and transient platelet activation signal. In contrast, PAR4 is a lower-affinity receptor that requires higher concentrations of thrombin for activation but elicits a slower, more sustained signaling response. This prolonged signaling by PAR4 is critical for the later stages of thrombus formation, including thrombus stabilization and procoagulant activity.

Selective inhibition of PAR4 is therefore an attractive therapeutic strategy. By targeting the sustained signaling pathway, PAR4 antagonists may effectively prevent occlusive thrombus formation while preserving the initial, rapid PAR1-mediated platelet activation necessary for normal hemostasis, potentially leading to a reduced risk of bleeding compared to existing antiplatelet therapies.

PAR4 Signaling Pathways

Upon activation by thrombin, PAR4 couples to two primary G-protein signaling pathways: Gq and G12/13.

-

Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The sustained elevation of intracellular Ca2+ is a hallmark of PAR4 signaling and is crucial for platelet procoagulant activity, including the exposure of phosphatidylserine on the platelet surface.

-

G12/13 Pathway: Coupling of PAR4 to the G12/13 pathway activates the Rho/Rho kinase signaling cascade, which is primarily involved in mediating platelet shape change.

The downstream effects of these signaling pathways include granule secretion, integrin αIIbβ3 activation, and ultimately, platelet aggregation and thrombus formation.

Below is a diagram illustrating the PAR4 signaling pathway in platelets.

Caption: PAR4 Signaling Pathway in Platelets.

Quantitative Data on PAR4 Antagonists

Several small molecule and antibody-based PAR4 antagonists have been developed and evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for some of the most prominent inhibitors.

Table 1: In Vitro Potency of PAR4 Antagonists

| Compound | Type | Target | Assay | IC50 / Kd | Reference |

| BMS-986120 | Small Molecule | Human PAR4 | Platelet Aggregation (PAR4-AP induced) | <10 nM | |

| BMS-986120 | Small Molecule | Human PAR4 | Binding Affinity (Kd) | 0.098 nM | |

| BMS-986141 | Small Molecule | Human PAR4 | Platelet Aggregation (PAR4-AP induced) | Potent inhibitor | |

| YD-3 | Small Molecule | PAR4 | Platelet Aggregation | - | |

| ML354 | Small Molecule | PAR4 | - | - | |

| Anti-PAR4 Antibody | Monoclonal Antibody | Human PAR4 Cleavage Site | Platelet Function | Highly specific inhibitor |

Table 2: Preclinical Efficacy of PAR4 Antagonists in Animal Models of Arterial Thrombosis

| Compound | Animal Model | Thrombosis Model | Dose | Efficacy (Thrombus Reduction) | Reference |

| BMS-986120 | Cynomolgus Monkey | Electrolytic Carotid Artery Thrombosis | 1 mg/kg (oral) | 82% | |

| BMS-986120 | Cynomolgus Monkey | Electrolytic Carotid Artery Thrombosis | 1 mg/kg | ~80% reduction in thrombus weight | |

| BMS-986141 | Cynomolgus Monkey | Electrolytic Carotid Artery Thrombosis | 0.5 mg/kg | 88% | |

| PAR4 knockout (PAR4-/-) | Mouse | Ferric Chloride Carotid Artery | N/A | Prolonged occlusion time (22.6 min vs 6.7 min in WT) | |

| Platelet-specific PAR4 knockout | Mouse | Ferric Chloride Carotid Artery | N/A | Prolonged occlusion time (25.1 min vs 11.5 min in control) |

Table 3: Clinical and Ex Vivo Human Data for PAR4 Antagonists

| Compound | Study Type | Population | Key Findings | Reference |

| BMS-986120 | Phase 1 | Healthy Volunteers | Well-tolerated, strong and persistent inhibition of PAR4-mediated platelet activation ex vivo. | |

| BMS-986120 | Phase 1 PROBE trial | Healthy Volunteers | Reduced ex vivo human thrombus formation. | |

| BMS-986141 | Phase 2a | Patients with Coronary Artery Disease | Additive antithrombotic effects on top of aspirin and/or ticagrelor. Reduced ex vivo thrombus area by 21-28%. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate PAR4 as a therapeutic target for arterial thrombosis.

In Vivo Models of Arterial Thrombosis

This model is widely used to assess the efficacy of antithrombotic agents.

-

Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic.

-

Surgical Procedure: Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissue.

-

Thrombus Induction: Apply a piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Blood Flow Monitoring: Place a Doppler flow probe around the artery distal to the injury site to continuously monitor blood flow.

-

Endpoint: The primary endpoint is the time to complete occlusion of the artery, defined as the cessation of blood flow for a specified duration (e.g., 2 minutes). The observation period is typically 30-60 minutes.

This model allows for real-time visualization of thrombus formation in the microcirculation.

-

Animal Preparation: Anesthetize a mouse and exteriorize the cremaster muscle for intravital microscopy.

-

Vessel Injury: Induce vascular injury in a cremaster arteriole using a focused laser pulse.

-

Thrombus Visualization: Administer fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin to visualize thrombus formation in real-time using fluorescence microscopy.

-

Data Acquisition and Analysis: Record images at regular intervals to quantify platelet and fibrin accumulation over time.

Below is a diagram illustrating the workflow for the ferric chloride-induced thrombosis model.

Caption: Ferric Chloride-Induced Thrombosis Workflow.

In Vitro and Ex Vivo Platelet Function Assays

This assay measures the ability of a compound to inhibit platelet aggregation in response to a PAR4 agonist.

-

Blood Collection and Platelet Preparation: Collect whole blood from healthy human donors or animals into an anticoagulant (e.g., sodium citrate). Prepare platelet-rich plasma (PRP) by centrifugation.

-

Incubation: Incubate the PRP with the test compound or vehicle control for a specified time.

-

Agonist Stimulation: Add a PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2) to induce platelet aggregation.

-

Measurement: Measure the change in light transmission through the PRP sample over time using an aggregometer. Increased light transmission corresponds to increased platelet aggregation.

-

Data Analysis: Calculate the percentage of inhibition of aggregation compared to the vehicle control.

This assay measures the expression of P-selectin on the platelet surface, a marker of platelet α-granule secretion.

-

Platelet Preparation: Use washed platelets or PRP.

-

Incubation and Stimulation: Incubate platelets with the test compound or vehicle, followed by stimulation with a PAR4 agonist.

-

Staining: Add a fluorescently labeled antibody against P-selectin (CD62P).

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.

Conclusion

Protease-activated receptor 4 has emerged as a highly promising therapeutic target for the prevention of arterial thrombosis. Its distinct role in mediating sustained platelet activation provides a clear rationale for the development of selective PAR4 antagonists. Preclinical and early clinical data for compounds such as BMS-986120 and BMS-986141 are encouraging, suggesting that PAR4 inhibition can provide robust antithrombotic efficacy with a potentially improved safety profile compared to existing antiplatelet agents. The experimental models and assays detailed in this guide provide a robust framework for the continued investigation and development of novel PAR4-targeted therapies. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this approach in patients with or at risk of arterial thrombotic diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of protease-activated receptor 4 impairs platelet procoagulant activity during thrombus formation in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Investigating the Role of Protease-Activated Receptor 4 (PAR4) in Neuroinflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Protease-Activated Receptor 4 (PAR4) in the context of neuroinflammatory processes. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the intricate signaling pathways and pathological implications of PAR4 activation in the central nervous system (CNS). This document summarizes key quantitative data, offers detailed experimental protocols for studying PAR4, and presents visual representations of relevant biological pathways and workflows.

Introduction to PAR4 and its Role in Neuroinflammation

Protease-Activated Receptor 4 (PAR4) is a member of the G-protein coupled receptor (GPCR) superfamily, uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, most notably thrombin.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor, thereby initiating downstream signaling cascades.[1][3] While initially characterized for its role in platelet activation and thrombosis, emerging evidence has highlighted the significant involvement of PAR4 in the pathophysiology of various neurological disorders underscored by neuroinflammation.[4]

PAR4 is expressed on various cell types within the CNS, including neurons, microglia, and astrocytes. Its activation in these cells has been linked to a range of pro-inflammatory responses. In microglia, the resident immune cells of the brain, PAR4 activation triggers the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). Similarly, in astrocytes, PAR4 signaling can induce an inflammatory phenotype, contributing to the overall neuroinflammatory milieu. This receptor's activity has been implicated in the pathogenesis of several neuroinflammatory and neurodegenerative conditions, including ischemic stroke, Alzheimer's disease, and traumatic brain injury.

PAR4 Signaling in Neuroinflammatory Cascades

Activation of PAR4 initiates intracellular signaling through the coupling to G-proteins, primarily Gαq and Gα12/13. This leads to the activation of downstream effector molecules that orchestrate the cellular inflammatory response.

Key Signaling Pathways

-

Phospholipase C (PLC) Pathway: Gαq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for the activation of transcription factors like NF-κB.

-

Rho/ROCK Pathway: Gα12/13 coupling leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in cytoskeletal rearrangements and has been implicated in the regulation of cellular morphology and motility.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PAR4 activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the MAPK pathway. The ERK pathway is involved in regulating a wide array of cellular processes, including inflammation, proliferation, and survival.

-

NF-κB Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a significant downstream target of PAR4 signaling. Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

PAR4 in Specific Neuroinflammatory Conditions

Ischemic Stroke

In the context of ischemic stroke, PAR4 plays a detrimental role by contributing to both thrombosis and neuroinflammation. Studies using PAR4-deficient mice have demonstrated a significant reduction in infarct volume and improved neurological outcomes following transient middle cerebral artery occlusion (MCAO). This neuroprotection is attributed to the inhibition of platelet activation and the attenuation of microvascular inflammation, including reduced leukocyte and platelet adhesion and preservation of the blood-brain barrier (BBB).

Alzheimer's Disease

Elevated expression of the PAR4 gene, F2RL3, has been observed in the brains of Alzheimer's disease (AD) patients and is associated with cognitive decline. PAR4 activation on microglia and other cells in the neurovascular unit may contribute to the chronic neuroinflammation characteristic of AD. Thrombin, the primary activator of PAR4, is generated in response to vascular damage and amyloid-beta (Aβ) deposition, creating a vicious cycle that exacerbates neurodegeneration. PAR4 signaling has been linked to the production of inflammatory markers such as TNFα and IL-1β, which are implicated in AD pathology.

Traumatic Brain Injury (TBI)

Following traumatic brain injury, the release of thrombin into the brain parenchyma activates PAR4 on astrocytes, leading to a robust inflammatory response. This astrocytic activation contributes to secondary injury cascades, including the production of pro-inflammatory cytokines and chemokines. Pharmacological blockade of PAR4 has been shown to be neuroprotective in animal models of TBI, suppressing neuroinflammation through the inhibition of the Tab2/NF-κB signaling pathway in astrocytes.

Neuroinflammatory Pain

PAR4 is also implicated in the modulation of pain associated with inflammation. Its expression has been identified in sensory neurons, and activation of PAR4 can modulate nociceptive signaling. Interestingly, some studies suggest that PAR4 activation may have analgesic effects in certain inflammatory pain models, highlighting the complex and context-dependent role of this receptor in pain modulation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of PAR4 in neuroinflammatory processes.

| Condition | Model | Key Finding | Quantitative Measure | Reference |

| Ischemic Stroke | PAR4-deficient mice (MCAO model) | Reduced brain injury | >80% reduction in infarct volume | |

| Ischemic Stroke | PAR4-deficient mice (MCAO model) | Improved neurological function | Significantly improved neurologic and motor function scores | |

| Ischemic Stroke | PAR4-deficient mice (MCAO model) | Attenuated BBB disruption | Significantly reduced Evans Blue dye extravasation | |

| Alzheimer's Disease | Human brain tissue (AD patients vs. controls) | Increased PAR4 expression | Elevated F2RL3 mRNA levels | |

| Traumatic Brain Injury | Mice treated with PAR4 antagonist (BMS-986120) | Neuroprotective effect | Significant reduction in lesion volume and improved neurological scores | |

| Microglial Activation | In vitro murine microglia | PAR4-mediated inflammation | PAR4 agonist peptide (GYPGKF) induced TNF-α production |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate PAR4 function in neuroinflammatory processes.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of focal cerebral ischemia, a widely used model to study stroke.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-surgical instruments

-

6-0 nylon monofilament with a silicone-coated tip

-

Laser Doppler flowmeter

-

Heating pad

Procedure:

-

Anesthetize the mouse and maintain its body temperature at 37°C.

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated monofilament through the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by Laser Doppler flowmetry, confirms occlusion.

-

After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

-

Suture the incision and allow the animal to recover.

In Vitro Model: Primary Microglia Culture and Activation

This protocol allows for the study of microglial responses to PAR4 activation in a controlled environment.

Materials:

-

Postnatal day 1-3 mouse pups

-

Dissection medium (e.g., HBSS)

-

Digestion solution (e.g., trypsin, DNase)

-

Culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

Poly-D-lysine coated flasks/plates

-

PAR4 agonist (e.g., AYPGKF-NH2)

-

Reagents for downstream analysis (e.g., ELISA kits for cytokines)

Procedure:

-

Isolate cortices from neonatal mouse pups.

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Plate the mixed glial cells onto poly-D-lysine coated flasks.

-

Culture the cells for 10-14 days, allowing a confluent layer of astrocytes to form with microglia growing on top.

-

Isolate microglia by shaking the flasks to detach them from the astrocyte layer.

-

Plate the purified microglia for experiments.

-

Treat microglia with a PAR4 agonist and collect supernatant or cell lysates for analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA or qPCR.

Immunofluorescence Staining for PAR4 in Brain Tissue

This technique is used to visualize the cellular localization of PAR4 in the brain.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Deparaffinization/rehydration solutions (for paraffin sections)

-

Antigen retrieval buffer (e.g., citrate buffer)

-

Blocking solution (e.g., normal serum with Triton X-100)

-

Primary antibody against PAR4

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections.

-

Perform antigen retrieval by heating the sections in an appropriate buffer.

-

Permeabilize the sections with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking solution.

-

Incubate with the primary antibody against PAR4 overnight at 4°C.

-

Wash and incubate with the fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the sections and visualize under a fluorescence microscope.

Western Blotting for PAR4 and Downstream Signaling Proteins

This method is used to quantify the expression levels of PAR4 and the activation of its downstream signaling proteins.

Materials:

-

Brain tissue lysates

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PAR4, anti-phospho-ERK, anti-IκB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue in lysis buffer and determine protein concentration.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Protease-Activated Receptor 4 has emerged as a critical player in the complex interplay of signaling events that drive neuroinflammation. Its involvement in key pathological processes across a spectrum of neurological disorders, including ischemic stroke, Alzheimer's disease, and traumatic brain injury, positions PAR4 as a promising therapeutic target. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the nuanced roles of PAR4 in neuroinflammatory diseases. A deeper understanding of PAR4-mediated signaling pathways will be instrumental in the development of novel therapeutic strategies aimed at mitigating the detrimental effects of neuroinflammation and preserving neurological function. The continued exploration of PAR4 antagonists, such as BMS-986120, holds significant promise for the future treatment of these devastating conditions.

References

- 1. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional recovery in aging mice after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus is a global health crisis, primarily due to its severe vascular complications, which lead to significant morbidity and mortality. A key player in the prothrombotic state associated with diabetes is the heightened reactivity of platelets. Protease-activated receptor 4 (PAR4), a G protein-coupled receptor, has emerged as a critical mediator in the pathophysiology of diabetic vasculopathy. In the diabetic milieu, there is a notable upregulation of PAR4 expression and enhanced sensitivity of platelets and vascular cells to its activation. This heightened PAR4 signaling contributes significantly to the accelerated development of atherosclerosis, increased propensity for thrombosis, and endothelial dysfunction. This technical guide provides a comprehensive overview of the role of PAR4 in diabetes-related vascular complications, detailing its signaling pathways, summarizing key quantitative data, and providing in-depth experimental protocols for its investigation. Furthermore, this guide explores the potential of PAR4 as a promising therapeutic target for the mitigation of vascular complications in diabetic patients.

Introduction to PAR4 and its General Function

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling. In humans, platelets express two thrombin-activated PARs: PAR1 and PAR4. While PAR1 is a high-affinity receptor for thrombin and mediates rapid, transient platelet activation, PAR4 is a lower-affinity receptor that elicits a more sustained and prolonged signaling response. This sustained signaling by PAR4 is crucial for the stabilization of thrombi.

Upregulation and Enhanced Activity of PAR4 in Diabetes

A growing body of evidence indicates that the expression and activity of PAR4 are significantly increased in the diabetic state. This upregulation is observed in various cell types, including platelets, vascular smooth muscle cells, and endothelial cells.

Key Findings:

-

Increased Expression: Studies have shown a significant increase in PAR4 mRNA and protein expression in the vascular tissues of diabetic patients and animal models.[1] High glucose levels have been demonstrated to directly induce PAR4 expression in human endothelial cells.

-

Enhanced Sensitivity: Platelets from diabetic individuals exhibit heightened sensitivity to PAR4 agonists, leading to exaggerated platelet activation and aggregation.[2] This is, in part, due to alterations in downstream signaling pathways.

Table 1: Quantitative Data on PAR4 Expression in Diabetes

| Tissue/Cell Type | Model | Change in PAR4 Expression (Diabetic vs. Non-Diabetic) | Reference |

| Human Endothelial Cells | In vitro (High Glucose) | ~2-fold increase in mRNA at 6h | [3] |

| Platelets | Type 2 Diabetic Patients (Poor Glycemic Control) | Significantly higher protein expression | [1] |

| Carotid Atherectomies | Diabetic Patients | Increased protein expression | [1] |

| Saphenous Veins | Diabetic Patients | Increased protein expression |

The Role of PAR4 in Diabetic Vascular Complications

The enhanced PAR4 signaling in diabetes plays a pivotal role in the pathogenesis of various vascular complications, including atherosclerosis, thrombosis, and endothelial dysfunction. There is also emerging, albeit less defined, evidence for its involvement in microvascular complications such as diabetic neuropathy.

Atherosclerosis

Atherosclerosis, a chronic inflammatory disease of the arteries, is accelerated in diabetes. PAR4 contributes to this process through multiple mechanisms:

-

Endothelial Dysfunction: PAR4 activation on endothelial cells under hyperglycemic conditions promotes a pro-inflammatory and pro-coagulant state.

-

Vascular Smooth Muscle Cell (VSMC) Proliferation: High glucose upregulates PAR4 on VSMCs, and its activation by thrombin promotes their migration and proliferation, contributing to neointima formation.

-

Inflammation: PAR4 activation can lead to the release of pro-inflammatory cytokines and the recruitment of inflammatory cells to the vessel wall.

Table 2: Atherosclerotic Plaque Composition in Diabetes

| Plaque Component | Diabetic vs. Non-Diabetic | Key Findings | Reference |

| Fibrofatty Tissue | Increased in Diabetic | Significantly greater percentage in the minimal lumen area. | |

| Necrotic Core | Increased in Diabetic | Larger necrotic cores are a feature of vulnerable plaques. | |

| Thin-cap Fibroatheroma | More Frequent in Diabetics | Indicates a higher plaque vulnerability. | |

| Inflammatory Cell Infiltration | Increased in Diabetic | PAR4 signaling contributes to macrophage and leukocyte recruitment. |

Thrombosis

The prothrombotic state in diabetes is a major contributor to cardiovascular events. PAR4's role in thrombosis is well-established:

-

Platelet Hyperactivation: Enhanced PAR4 signaling in diabetic platelets leads to increased aggregation, granule secretion, and the release of pro-coagulant microparticles.

-

Thrombus Stability: The sustained signaling from PAR4 is critical for the formation of stable, occlusive thrombi.

Table 3: Quantitative Data on Thrombosis in Diabetic Models

| Parameter | Model | Finding (Diabetic vs. Non-Diabetic) | Reference |

| Occlusive Thrombi Formation (FeCl3 model) | STZ-induced Diabetic Mice | 57% in diabetic mice vs. 5% in non-diabetic mice developed stable occlusive thrombi. | |

| Time to Occlusion (FeCl3 model) | STZ-induced Diabetic Mice | Metformin treatment increased the time to occlusion in diabetic mice. |

Diabetic Neuropathy

While the role of PARs in diabetic neuropathy is an emerging area of research, some studies suggest their involvement. PARs, including potentially PAR4, are expressed in dorsal root ganglia (DRG) neurons and non-neuronal cells. Activation of these receptors can contribute to neuroinflammation and pain signaling, which are characteristic features of diabetic neuropathy. However, the specific role of PAR4 in this complication requires further investigation.

PAR4 Signaling Pathways in Diabetes

The activation of PAR4 initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq and Gα12/13 proteins. In the diabetic state, these pathways are often dysregulated.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). The sustained calcium mobilization is a hallmark of PAR4 signaling.

-

Gα12/13 Pathway: This pathway activates Rho/ROCK signaling, which is crucial for platelet shape change and other cytoskeletal rearrangements.

-

NF-κB Signaling: High glucose can enhance PAR4 expression via NF-κB activation. PAR4 signaling can, in turn, further activate NF-κB, creating a positive feedback loop that perpetuates inflammation.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is adapted for studying PAR4-mediated platelet aggregation in diabetic subjects.

Materials:

-

Whole blood collected in 3.2% sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.

-

Light transmission aggregometer.

-

Agonists: ADP, collagen, thrombin.

Procedure:

-

Blood Collection: Draw venous blood into 3.2% sodium citrate tubes. Avoid trauma to the vein to prevent platelet activation.

-

PRP and PPP Preparation:

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregometry:

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the PAR4-AP to the PRP and record the change in light transmission over time (typically 5-10 minutes).

-

Perform dose-response curves to determine the EC50 for PAR4-AP.

-

Use other agonists as positive controls.

-

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This in vivo model is used to assess the prothrombotic state in diabetic mice.

Materials:

-

Diabetic mice (e.g., streptozotocin-induced) and non-diabetic controls.

-

Anesthesia (e.g., ketamine/xylazine).

-

Surgical microscope.

-

Doppler flow probe.

-

Filter paper.

-

Ferric chloride solution (e.g., 5-10%).

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it on a surgical board.

-

Surgical Exposure: Make a midline cervical incision and carefully dissect the right common carotid artery.

-

Flow Probe Placement: Place a Doppler flow probe around the artery to measure baseline blood flow.

-

Vessel Injury: Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-